molecular formula C22H47O4P B12730366 Dodecyl bis(3-methylbutyl) phosphate

Dodecyl bis(3-methylbutyl) phosphate

Cat. No.: B12730366
M. Wt: 406.6 g/mol
InChI Key: SWBLEERLDPTWPA-UHFFFAOYSA-N
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Description

Phosphoric acid, mixed lauryl, tetradecyl, isopropyl esters are a class of organic compounds derived from phosphoric acid. These esters are formed by the esterification of phosphoric acid with lauryl, tetradecyl, and isopropyl alcohols. They are commonly used as surfactants due to their amphiphilic nature, which allows them to reduce surface tension and enhance the solubility of hydrophobic compounds in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, mixed lauryl, tetradecyl, isopropyl esters typically involves the esterification of phosphoric acid with the respective alcohols. This reaction can be catalyzed by acids such as sulfuric acid or by using dehydrating agents like phosphorus pentoxide. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of these esters involves continuous processes where phosphoric acid is reacted with a mixture of lauryl, tetradecyl, and isopropyl alcohols. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity. The resulting esters are then purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, mixed lauryl, tetradecyl, isopropyl esters undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Substitution: Nucleophiles like amines or alcohols.

Major Products

    Hydrolysis: Phosphoric acid and the respective alcohols.

    Oxidation: Phosphonic acids.

    Substitution: Various substituted phosphoric acid esters.

Mechanism of Action

The mechanism of action of phosphoric acid, mixed lauryl, tetradecyl, isopropyl esters is primarily based on their surfactant properties. These esters reduce surface tension by aligning themselves at the interface between hydrophobic and hydrophilic phases. This alignment disrupts the cohesive forces between water molecules, allowing for better dispersion and solubilization of hydrophobic compounds . The molecular targets and pathways involved include interactions with lipid bilayers and proteins, enhancing their solubility and stability .

Properties

Molecular Formula

C22H47O4P

Molecular Weight

406.6 g/mol

IUPAC Name

dodecyl bis(3-methylbutyl) phosphate

InChI

InChI=1S/C22H47O4P/c1-6-7-8-9-10-11-12-13-14-15-18-24-27(23,25-19-16-21(2)3)26-20-17-22(4)5/h21-22H,6-20H2,1-5H3

InChI Key

SWBLEERLDPTWPA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOP(=O)(OCCC(C)C)OCCC(C)C

Origin of Product

United States

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